2-(Benzyloxycarbonyl)ethylisocyanate
Description
2-(Benzyloxycarbonyl)ethylisocyanate is a specialized organic compound characterized by its isocyanate (-N=C=O) functional group and a benzyloxycarbonyl (Cbz) protecting group attached to an ethyl chain. The Cbz group is widely employed in peptide synthesis to protect amine functionalities during multi-step reactions, while the isocyanate group confers high reactivity toward nucleophiles such as amines, alcohols, and thiols. This compound is primarily utilized in the synthesis of urethane or urea linkages, making it valuable in polymer chemistry and controlled drug delivery systems .
Properties
CAS No. |
110476-76-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
benzyl 3-isocyanatopropanoate |
InChI |
InChI=1S/C11H11NO3/c13-9-12-7-6-11(14)15-8-10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI Key |
CHIMXFBSKFMZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-(Benzyloxycarbonyl)ethylisocyanate are dictated by its unique structure. Below is a comparative analysis with structurally or functionally related compounds:
(a) Comparison with (R)-(-)-2-(Benzyloxymethyl)-oxirane
- Structural Differences :
- 2-(Benzyloxycarbonyl)ethylisocyanate : Contains an isocyanate group and a Cbz-protected ethyl chain.
- (R)-(-)-2-(Benzyloxymethyl)-oxirane : Features an epoxide (oxirane) ring and a benzyloxymethyl group.
- Reactivity :
- Applications :
- The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate facilitates temporary protection in peptide synthesis, whereas the epoxide in (R)-(-)-2-(Benzyloxymethyl)-oxirane is suited for creating stable polymeric networks.
(b) Comparison with Phenylisocyanate
- Structural Differences :
- Phenylisocyanate : Simpler aromatic isocyanate with a phenyl group directly attached to the isocyanate moiety.
- Reactivity and Stability :
- Phenylisocyanate is more volatile and less sterically hindered, leading to faster reactions with nucleophiles.
- 2-(Benzyloxycarbonyl)ethylisocyanate exhibits reduced volatility and increased moisture sensitivity due to the Cbz-ethyl substituent.
- Applications :
- Phenylisocyanate is widely used in industrial polyurethane production, while the Cbz derivative is reserved for specialized organic synthesis requiring selective protection.
Research Findings
Steric Effects : The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate introduces steric hindrance, slowing reaction kinetics compared to phenylisocyanate but improving selectivity in peptide coupling .
Solubility : The ethyl chain enhances solubility in polar aprotic solvents (e.g., DMF, THF), whereas phenylisocyanate prefers aromatic solvents.
Click Chemistry Relevance : Isocyanates participate in carbon-heteroatom bond-forming reactions, aligning with the principles of click chemistry for modular synthesis .
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